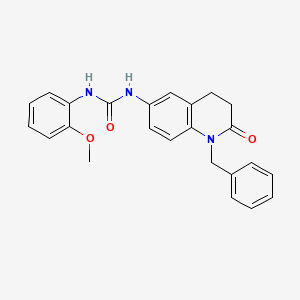

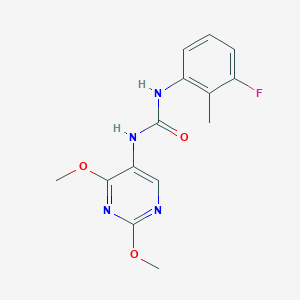

![molecular formula C11H12ClNO B2478855 N-[2-(3-chlorophenyl)ethyl]prop-2-enamide CAS No. 1156158-78-9](/img/structure/B2478855.png)

N-[2-(3-chlorophenyl)ethyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-chlorophenyl)ethyl]prop-2-enamide, also known as Clomipramine, is a chemical compound that belongs to the class of tricyclic antidepressants. It was first synthesized in the 1960s and has since been used as a medication to treat various mental health disorders, including depression, obsessive-compulsive disorder (OCD), and panic disorder. In recent years, Clomipramine has garnered attention in scientific research for its potential applications beyond its use as a medication.

Scientific Research Applications

Crystal Structure and Computational Studies

- The molecular structure and analysis of related compounds show detailed insights through methods like X-ray diffraction, NMR, and computational studies. These approaches provide a foundational understanding of molecular conformations and electronic properties, crucial for designing drugs or materials with specific characteristics (Prasanth et al., 2015).

Catalysis and Synthetic Applications

- Research on directed arylation and alkenylation of C(sp3)–H bonds using organoborates reveals a method for forming carbon-carbon bonds, an essential step in the synthesis of complex organic molecules. This indicates the compound's potential role in synthetic organic chemistry (Ilies et al., 2017).

Enaminones as Therapeutic Pharmacophores

- Enaminones, related to N-[2-(3-chlorophenyl)ethyl]prop-2-enamide, have shown a wide range of therapeutic potentials, including anticonvulsant activities. Further research in this area could uncover novel treatments for various neurological conditions (Eddington et al., 2000).

Anticonvulsant Mechanisms

- The study of anticonvulsant enaminones, compounds structurally similar to this compound, offers insights into their mechanism of action, potentially via the modulation of extracellular GABA levels. This could lead to the development of new medications for the management of seizures (Kombian et al., 2005).

Photocatalytic Applications

- Investigations into photocatalytic degradation using TiO2-loaded adsorbents provide a glimpse into environmental applications, such as the degradation of persistent organic pollutants. This research opens avenues for the use of similar compounds in environmental remediation and sustainable chemistry (Torimoto et al., 1996).

Ligand and Substrate Effects in Catalysis

- Studies on the mechanism of rhodium-catalyzed hydrogenation of enamides, compounds related to this compound, highlight the intricate balance of ligand and substrate effects. This research is crucial for understanding catalytic selectivity and efficiency, informing the design of more effective catalysts (Donoghue et al., 2007).

properties

IUPAC Name |

N-[2-(3-chlorophenyl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-2-11(14)13-7-6-9-4-3-5-10(12)8-9/h2-5,8H,1,6-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISYAVUDLNOMOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCC1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

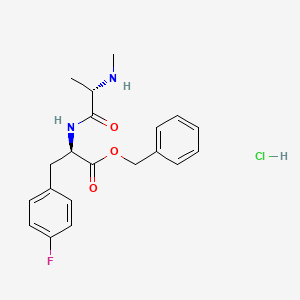

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclopropylacetamide](/img/structure/B2478778.png)

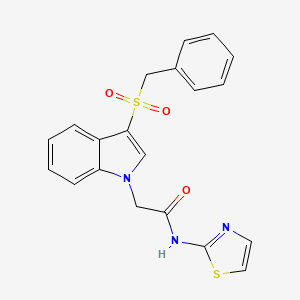

![Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2478783.png)

![[5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B2478786.png)

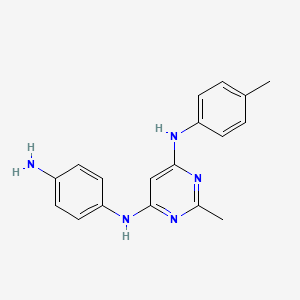

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methylbenzamide](/img/structure/B2478788.png)

![1-(2-Chlorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2478794.png)

![Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate](/img/structure/B2478796.png)